3-Phenylchrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylchrysene is a polycyclic aromatic hydrocarbon (PAH) with a phenyl group attached to the third position of the chrysene molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylchrysene typically involves the cyclization of suitable precursors under controlled conditions. One common method is the Friedel-Crafts alkylation of chrysene with phenyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Phenylchrysene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and sulfonic acid derivatives
Scientific Research Applications
3-Phenylchrysene has several scientific research applications:
Organic Electronics: It is used as a semiconductor material in organic thin-film transistors (OTFTs) due to its high carrier mobility and stability.
Materials Science: Its derivatives are explored for use in organic light-emitting diodes (OLEDs) for their electroluminescent properties.
Biological Imaging: Fluorescent probes based on this compound are utilized in biological imaging due to their strong luminescence.
Mechanism of Action
The mechanism of action of 3-Phenylchrysene in its applications involves its ability to participate in π-π interactions and electron transfer processes. In OTFTs, it facilitates charge transport through its conjugated π-electron system, enhancing device performance . In biological imaging, its fluorescence properties are exploited to visualize cellular structures .
Comparison with Similar Compounds
Similar Compounds
Chrysene: The parent compound without the phenyl group.
2-Phenylchrysene: A similar compound with the phenyl group attached at the second position.
Benzo[a]pyrene: Another PAH with similar structural properties.
Uniqueness
3-Phenylchrysene is unique due to its specific substitution pattern, which imparts distinct electronic and optical properties. This makes it particularly suitable for applications in organic electronics and materials science, where precise control over molecular structure is crucial .
Properties
Molecular Formula |
C24H16 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-phenylchrysene |
InChI |
InChI=1S/C24H16/c1-2-6-17(7-3-1)20-11-10-19-13-14-22-21-9-5-4-8-18(21)12-15-23(22)24(19)16-20/h1-16H |
InChI Key |
NJJQCAPXIUBNCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CC4=C3C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.